molecular formula C19H12BrFN2OS2 B11224045 3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11224045
M. Wt: 447.3 g/mol
InChI Key: CWRIJHOQTCJKJS-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and the thienopyrimidine core.

    Attachment of the Fluorophenylmethylthio Group: This can be done through a nucleophilic substitution reaction where a fluorophenylmethylthio group is introduced to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the bromophenyl or fluorophenyl groups, leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to their structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Material Science:

    Agriculture: Investigated for use as agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways, such as kinase or G-protein coupled receptor pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-{[(3-Fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 3-(4-Methylphenyl)-2-{[(3-Fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

  • Structural Differences : The presence of the bromophenyl group might confer unique reactivity and biological activity compared to similar compounds with different substituents.
  • Biological Activity : Differences in biological activity due to variations in molecular interactions with biological targets.

Properties

Molecular Formula

C19H12BrFN2OS2

Molecular Weight

447.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H12BrFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-10H,11H2

InChI Key

CWRIJHOQTCJKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3

Origin of Product

United States

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